O-Methyl Anidulafungin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Methyl Anidulafungin is a derivative of Anidulafungin, which belongs to the echinocandin class of antifungal drugs. Echinocandins are known for their efficacy in treating serious fungal infections, particularly those caused by Candida and Aspergillus species . This compound, like its parent compound, is a semisynthetic lipopeptide synthesized from fermentation products of Aspergillus nidulans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Anidulafungin involves several steps, starting with the preparation of the side chain intermediate. The process begins with 1,4-dibromo-benzene, which undergoes a Grignard reagent reaction with magnesium by iodine. This is followed by the preparation of 1,4-benzene hypoboric acid through addition and hydrolysis with trimethyl borate. The final step involves a Suzuki reaction of 1,4-benzene hypoboric acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in dioxane-ethanol liquor under the catalysis of [1,1’-bis(diphenyl phosphino) ferrocene] palladium dichloride .

Industrial Production Methods: The industrial production of this compound follows a standard process that includes the preparation of the bulk solution, filtration, filling into vials, stoppering, and sterilization by autoclaving .

Analyse Des Réactions Chimiques

Types of Reactions: O-Methyl Anidulafungin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include arylsulfatase, catechol-O-methyl-transferase, and CYP3A. The conditions typically involve specific pH levels and temperatures to facilitate these reactions .

Major Products: The major products formed from these reactions include metabolites that result from the degradation of the side chain and the core structure of the compound .

Applications De Recherche Scientifique

O-Methyl Anidulafungin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antifungal agent due to its potent activity against Candida and Aspergillus species . In medicine, it is used to treat esophageal candidiasis, candidemia, and deep-tissue candidiasis . Additionally, it has applications in the development of diagnostic tools for invasive fungal infections .

Mécanisme D'action

The mechanism of action of O-Methyl Anidulafungin involves the inhibition of β-1,3-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall . This inhibition leads to a reduction in the formation of β-1,3-D-glucan, an essential polysaccharide that comprises a significant portion of the fungal cell wall. The decreased glucan content results in osmotic instability and cellular lysis of the fungal cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to O-Methyl Anidulafungin include Caspofungin and Micafungin, which are also echinocandins .

Comparison: While all three compounds share a similar mechanism of action, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Unlike Caspofungin and Micafungin, this compound undergoes spontaneous chemical degradation rather than hepatic metabolism, which reduces the risk of drug-drug interactions .

Propriétés

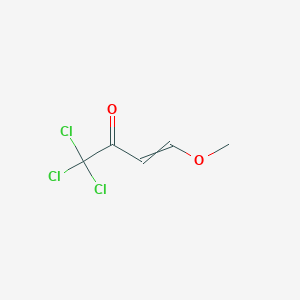

Formule moléculaire |

C59H75N7O17 |

|---|---|

Poids moléculaire |

1154.3 g/mol |

Nom IUPAC |

N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |

InChI |

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1 |

Clé InChI |

MTZYYAFSXXAZRZ-OQLJTUGCSA-N |

SMILES isomérique |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |

SMILES canonique |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)